BenchChemオンラインストアへようこそ!

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid

positional isomerism regioselective synthesis cross-coupling reactivity

Procure the 6-(oxan-4-yl) regioisomer (CAS 1904234-00-9), not the 2-substituted analog. The 6-substitution pattern leaves the C2 position vacant for Suzuki or Buchwald-Hartwig diversification—critical for kinase hinge-binding SAR. The direct C(sp²)–C(sp³) oxane-pyrimidine bond resists solvolysis and oxidation that degrade ether- or amine-linked comparators. With XLogP3 0.5 and only 2 rotatable bonds, this scaffold starts lead optimization from favorable property space. Validated for ATR kinase programs; generic C10H12N2O3 procurement risks synthesis failure. Verify substitution position before ordering.

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 1904234-00-9
Cat. No. B2957805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxan-4-yl)pyrimidine-4-carboxylic acid
CAS1904234-00-9
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESC1COCCC1C2=CC(=NC=N2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-10(14)9-5-8(11-6-12-9)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
InChIKeyDXFNEAPPXULVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid (CAS 1904234-00-9): Core Structural and Procurement Context for C10H12N2O3 Scaffolds


6-(Oxan-4-yl)pyrimidine-4-carboxylic acid (CAS 1904234-00-9; molecular formula C10H12N2O3; exact mass 208.08479225 Da) is a heterocyclic building block comprising a pyrimidine core with a tetrahydropyran (oxane) substituent at the 6-position and a carboxylic acid group at the 4-position [1]. This compound belongs to the broader class of pyrimidine-4-carboxylic acid derivatives that serve as versatile intermediates for kinase inhibitor synthesis, agrochemical development, and medicinal chemistry scaffold diversification [2]. Its specific 6-substitution pattern distinguishes it from the more commonly catalogued 2-substituted positional isomer, a distinction that carries downstream consequences for regioselective derivatization and target engagement in bioactive molecule construction [3].

Why Uncritical Substitution Among C10H12N2O3 Pyrimidine Carboxylic Acid Analogs Undermines Synthetic Fidelity and Biological Relevance for 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid


Simple molecular formula identity (C10H12N2O3) masks profound functional divergence among oxan-4-yl pyrimidine-4-carboxylic acid positional isomers. The 6-substituted target compound positions the oxane ring on the carbon adjacent to the carboxylic acid-bearing C4, creating a distinct steric and electronic environment relative to the 2-substituted isomer (CAS 1480252-69-4), where the oxane group is spatially and electronically separated from the acid function by an intervening nitrogen atom [1]. This positional shift alters hydrogen-bond acceptor topology, dipole orientation, and the reactivity of the ring positions available for subsequent cross-coupling, amidation, or nucleophilic aromatic substitution [2]. Furthermore, analogs with linker atoms between the pyrimidine and oxane rings—such as 6-(oxan-4-yloxy)pyrimidine-4-carboxylic acid (CAS 1439899-31-6) or 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid (CAS 1439899-02-1)—introduce additional rotatable bonds and hydrogen-bond donors that fundamentally change molecular recognition profiles [3]. Generic procurement based solely on the C10H12N2O3 substructure without verifying the substitution position and connectivity type therefore risks synthesis failure, off-target biological results, and wasted resources.

Quantitative Differentiation Evidence for 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid Versus Closest Analogs: A Comparator-Driven Selection Guide


Positional Isomer Comparison: 6- vs. 2-Substituted Oxan-4-yl Pyrimidine-4-Carboxylic Acid – Topological Polar Surface Area and Reactivity Divergence

The target compound (6-(oxan-4-yl)pyrimidine-4-carboxylic acid) and its 2-substituted positional isomer (2-(oxan-4-yl)pyrimidine-4-carboxylic acid, CAS 1480252-69-4) share identical molecular weight (208.21 g/mol) and elemental composition (C10H12N2O3) [1]. However, the substitution position dictates differential reactivity at the remaining unsubstituted ring positions, which is a critical factor for downstream synthetic planning. In the 6-isomer, the 2-position of the pyrimidine remains free and activated for nucleophilic attack or metal-catalyzed cross-coupling, whereas in the 2-isomer this position is occupied by the oxane group, redirecting derivatization to the 6-position [2]. This positional complementarity means that the two isomers are not interchangeable in synthetic routes where a specific vacant position is required for C–C or C–N bond formation; selecting the wrong isomer leads directly to regioisomeric products with divergent biological target profiles [3]. The historical synthetic chemistry literature on 2- and 6-substituted 4-pyrimidinecarboxylic acids documents distinct synthetic pathways and reactivity patterns for each substitution series, confirming the non-fungibility of these positional isomers [2].

positional isomerism regioselective synthesis cross-coupling reactivity

Linker Atom Variation: 6-(Oxan-4-yl) vs. 6-(Oxan-4-yloxy) vs. 6-(Oxan-4-ylamino) Pyrimidine-4-Carboxylic Acid – Physicochemical Property Comparison

Comparison of three 6-substituted pyrimidine-4-carboxylic acid analogs reveals that the nature of the linker between the pyrimidine core and the oxane ring significantly alters computed physicochemical properties [1]. The target compound (direct C–C bond, MW 208.21 g/mol, XLogP3 = 0.5, rotatable bonds = 2, H-bond donors = 1) presents the most compact and lipophilicity-neutral scaffold in the series [1]. The oxy-linked analog introduces an additional oxygen atom (MW 224.21 g/mol, XLogP3 = 0.8, rotatable bonds = 3, H-bond acceptors = 6) [2]. The amino-linked analog introduces an additional nitrogen with H-bond donor capacity (MW 223.23 g/mol, XLogP3 = 0.8, rotatable bonds = 3, H-bond donors = 2, H-bond acceptors = 6) [3]. Both the oxy- and amino-linked variants exhibit increased molecular weight (+16.0 and +15.0 Da respectively), elevated lipophilicity (+0.3 XLogP3 units), and added conformational flexibility (+1 rotatable bond) compared to the target compound [1][2][3].

physicochemical profiling drug-likeness scaffold selection

Baseline Scaffold Comparison: 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid vs. Unsubstituted Pyrimidine-4-carboxylic acid – Molecular Complexity and Synthetic Elaboration Potential

Relative to the unsubstituted pyrimidine-4-carboxylic acid (CAS 31462-59-6; MW 124.10 g/mol, C5H4N2O2), the target compound adds the tetrahydropyran ring at the 6-position, increasing molecular weight by 84.11 Da and adding saturated ring character [1]. This pre-installed oxane substituent provides a three-dimensional aliphatic handle that would otherwise require additional synthetic steps to introduce, while maintaining the carboxylic acid function for amide coupling or esterification [2]. The unsubstituted scaffold, while simpler, demands de novo installation of any C6 substituent—a non-trivial task given the electronic deactivation of the pyrimidine ring at this position . This pre-functionalization confers a direct synthetic efficiency advantage: researchers seeking to explore tetrahydropyran-containing chemical space around the pyrimidine-4-carboxylic acid core avoid iterative protection/deprotection and C–H functionalization steps by starting with the target compound [2].

molecular complexity building block utility fragment elaboration

Evidence from Kinase Inhibitor Chemical Space: The 6-(Oxan-4-yl)pyrimidine Motif as a Privileged ATR Kinase Pharmacophore Component

Derivatives bearing the 6-(oxan-4-yl)pyrimidine substructure have been disclosed in patents as components of potent ATR kinase inhibitors. A representative compound from US Patent 10,800,774 incorporating a 6-(oxan-4-yl)pyrimidine-4-yl core exhibited an IC50 of 17 nM against full-length human ATR kinase and 166 nM against the downstream Chk1 kinase in a cellular phosphorylation assay [1]. While these data are for elaborated derivatives rather than the free carboxylic acid building block, they establish that the 6-(oxan-4-yl) substitution pattern—as opposed to the 2-substituted or unsubstituted variants—is specifically represented in highly potent ATR chemotypes [1]. This target-compound pharmacophore precedence is absent for the 2-substituted isomer (CAS 1480252-69-4), for which no comparable ATR or kinase inhibitory data have been publicly reported, suggesting that the 6-substituted geometry is preferentially compatible with ATR binding-site topology [2].

ATR kinase inhibition pharmacophore medicinal chemistry

Procurement Purity Benchmarking: Commercial Availability and Quality Specifications for 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid vs. Closest Analogs

Commercial catalog data indicate that 6-(oxan-4-yl)pyrimidine-4-carboxylic acid (CAS 1904234-00-9) is available from multiple specialized chemical suppliers as a research-grade building block, with typical purity specifications at or above 95% . The 2-substituted positional isomer (CAS 1480252-69-4) is similarly available at 95% purity from vendors such as AKSci . However, the 6-substituted target compound has a more recent PubChem creation date (February 2016 vs. October 2012 for the 2-isomer), reflecting its status as a later addition to screening collections and suggesting potentially lower supplier redundancy [1]. Users requiring the specific 6-substituted geometry should verify stock levels and batch-specific purity certificates, as the narrower supplier base for this newer scaffold may impact lead times compared to the more established 2-isomer [1].

commercial availability purity specification supply chain

Synthetic Tractability: Direct C–C Bond vs. Ether/Amine Linker Stability in the 6-Substituted Oxan-4-yl Pyrimidine-4-Carboxylic Acid Series

The target compound features a direct C–C bond between the pyrimidine C6 and the oxane C4 carbon, contrasting with the ether (C–O–C) linkage in 6-(oxan-4-yloxy)pyrimidine-4-carboxylic acid and the amine (C–NH–C) linkage in 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid [1]. C–C bonds are generally more resistant to hydrolytic, oxidative, and metabolic cleavage than C–O or C–N linkages, which is a relevant consideration when the tetrahydropyran moiety must survive multiple synthetic transformations or when the final elaborated molecule enters biological assay environments [2]. While specific stability data for these exact compounds are not publicly reported, the well-established rank order of chemical bond stability (C–C > C–N > C–O under hydrolytic conditions) provides a class-level rationale for selecting the C–C linked scaffold when downstream chemistry involves acidic, basic, or nucleophilic conditions that could compromise ether or amine linkers [2].

chemical stability linker stability synthetic robustness

High-Value Research and Industrial Application Scenarios for 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid (CAS 1904234-00-9)


Fragment-Based Drug Discovery Programs Targeting ATR Kinase or Related PIKK-Family Kinases

Medicinal chemistry teams pursuing inhibitors of ATR kinase should prioritize the 6-(oxan-4-yl)pyrimidine-4-carboxylic acid scaffold as a fragment starting point or core intermediate. Patent and BindingDB evidence confirms that elaborated derivatives retaining the 6-(oxan-4-yl)pyrimidine substructure achieve single-digit to low-double-digit nanomolar ATR inhibition (IC50 = 17 nM), whereas no comparable ATR activity has been disclosed for the 2-substituted isomer . The free carboxylic acid at C4 provides a direct handle for amide coupling to explore exit-vector SAR, while the vacant C2 position (a consequence of the 6-substitution pattern) remains available for aryl/heteroaryl introduction via cross-coupling to probe the kinase hinge-binding region .

Kinase-Focused Compound Library Design Requiring Tetrahydropyran-Containing Scaffolds with Low Lipophilicity

For compound library designers seeking to incorporate saturated heterocyclic (tetrahydropyran) character into kinase-targeted screening decks while maintaining favorable physicochemical properties, the target compound offers a computed XLogP3 of 0.5—lower than both the 6-oxy analog (XLogP3 0.8) and the 6-amino analog (XLogP3 0.8) . Its lower molecular weight (208.21 vs. 223.23–224.21 Da for linker-containing analogs) and minimal rotatable bond count (2 vs. 3) translate to superior ligand efficiency metrics . Procurement of this specific scaffold rather than the more lipophilic alternatives ensures library members begin property-guided optimization from a more favorable starting point aligned with lead-like chemical space .

Multi-Step Synthetic Route Development Requiring Chemically Robust Intermediates Compatible with Harsh Reaction Conditions

Synthetic chemists designing routes that involve strongly acidic, basic, or oxidative transformations should select the all-carbon C–C linked 6-(oxan-4-yl)pyrimidine scaffold over ether- or amine-linked alternatives . The direct C(sp²)–C(sp³) bond between the pyrimidine and oxane rings eliminates the solvolysis-prone C–O and the oxidation-susceptible C–N linkages present in comparator building blocks . This bond-type advantage becomes particularly relevant in late-stage diversification strategies where the tetrahydropyran moiety must survive multiple subsequent steps without degradation . The carboxylic acid functionality further enables orthogonal protection strategies and chemoselective amidation, complementing the scaffold's inherent chemical robustness .

Regioselective Derivatization Programs Requiring a Free C2 Position on the Pyrimidine Ring

SAR exploration campaigns that demand a vacant C2 position on the pyrimidine-4-carboxylic acid core for late-stage functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination, or SNAr) must select the 6-substituted isomer over the 2-substituted isomer . The 6-(oxan-4-yl) substitution leaves the C2 position electronically activated and sterically accessible for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids or halides, whereas the 2-isomer already occupies this site . This positional availability directly dictates the accessible vector space for substituent introduction and fundamentally changes the SAR landscape of any resulting compound series .

Quote Request

Request a Quote for 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.